molecular formula C21H23NO3 B584410 RCS-4 N-(4-hydroxypentyl) metabolite CAS No. 1448893-03-5

RCS-4 N-(4-hydroxypentyl) metabolite

Cat. No. B584410
CAS RN: 1448893-03-5
M. Wt: 337.4
InChI Key: OAAZEFGKZWEFTG-UHFFFAOYSA-N
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Description

RCS-4 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, a synthetic cannabinoid . It is characterized by O-demethylation/monohydroxylation of the N-pentyl chain . This metabolite is potentially useful as a metabolic marker for the identification of RCS-4 ingestion and is intended for research and forensic purposes .


Synthesis Analysis

The synthesis of RCS-4 N-(4-hydroxypentyl) metabolite involves various metabolic reactions. With 1-hour human hepatocyte incubation and TOF high-resolution MS, 18 RCS-4 metabolites were identified . Most metabolites were hydroxylated with or without demethylation, carboxylation, and dealkylation followed by glucuronidation . O-demethylation was the most common biotransformation and generated the major metabolite .


Molecular Structure Analysis

RCS-4 N-(4-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures . It contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions .


Chemical Reactions Analysis

The chemical reactions involved in the metabolism of RCS-4 N-(4-hydroxypentyl) metabolite include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions are followed by glucuronidation . An additional sulfated metabolite was also observed .


Physical And Chemical Properties Analysis

The molecular weight of RCS-4 N-(4-hydroxypentyl) metabolite is 337.4 g/mol . It has a topological polar surface area of 51.5 Ų . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Forensic Chemistry & Toxicology

RCS-4 N-(4-hydroxypentyl) metabolite is used in the field of forensic chemistry and toxicology . It serves as an analytical reference standard, which is crucial for the identification and quantification of substances in forensic samples .

Cannabinoid Research

This compound is structurally similar to certain JWH compounds, which are synthetic cannabinoids . Therefore, it is used in cannabinoid research, particularly in studying the effects and mechanisms of synthetic cannabinoids .

Drug Abuse Research

RCS-4 N-(4-hydroxypentyl) metabolite is also used in the study of drug abuse . As a potential metabolite of RCS-4, a synthetic cannabinoid identified in herbal mixtures , it helps researchers understand the metabolism and effects of such substances in the body .

Mass Spectrometry

In the field of mass spectrometry, RCS-4 N-(4-hydroxypentyl) metabolite is used as a reference standard . It aids in the identification and quantification of substances, contributing to the accuracy and reliability of mass spectrometry results .

Neuroscience

Given its structural similarity to synthetic cannabinoids, RCS-4 N-(4-hydroxypentyl) metabolite is used in neuroscience research . It helps in studying the effects of synthetic cannabinoids on the nervous system .

Development of Internal Standards

RCS-4 N-(4-hydroxypentyl) metabolite is used in the development of internal standards for GC- or LC-mass spectrometry . These standards are essential for ensuring the accuracy and precision of analytical measurements .

Mechanism of Action

RCS-4, from which the N-(4-hydroxypentyl) metabolite is derived, is a potent cannabinoid receptor agonist . The absence of parent synthetic cannabinoids in urine suggests the importance of metabolite identification for detecting RCS-4 consumption in clinical and forensic investigations .

properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAZEFGKZWEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043094
Record name [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RCS-4 N-(4-hydroxypentyl) metabolite

CAS RN

1448893-03-5
Record name [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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